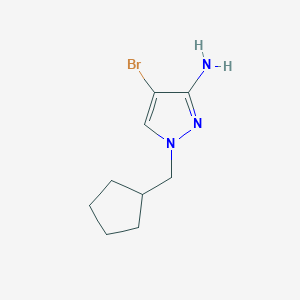
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, a cyclopentylmethyl group at the 1-position, and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine include other pyrazole derivatives, such as:
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-phenyl-1H-pyrazole
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylmethyl group at the 1-position and the bromine atom at the 4-position allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H14BrN3 |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
4-bromo-1-(cyclopentylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,11,12) |
Clé InChI |
VAPLXCHXKYLWTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)

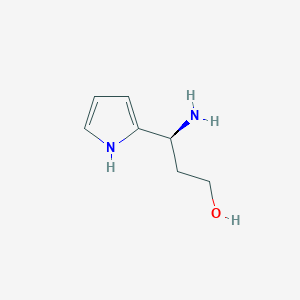
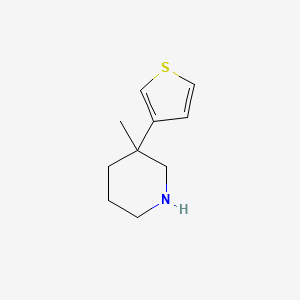
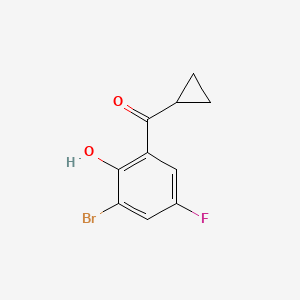
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
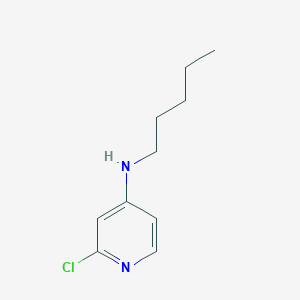
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
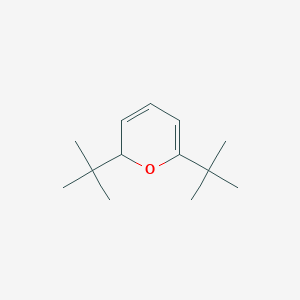
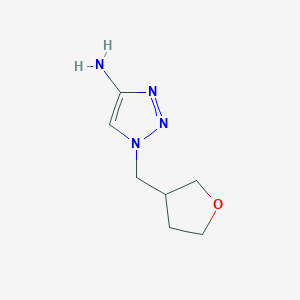
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
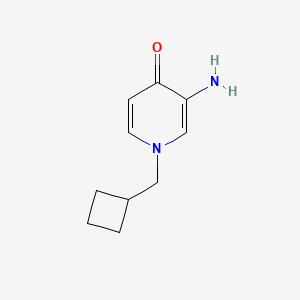

![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
